4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

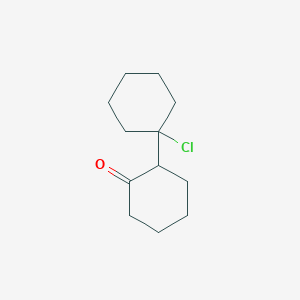

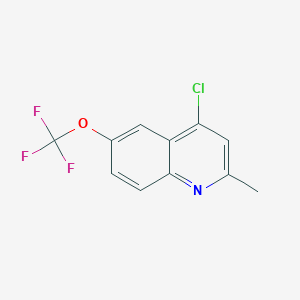

“4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C11H7ClF3NO . It has a molecular weight of 261.628 Da .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .

Physical And Chemical Properties Analysis

The density of “4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is 1.411g/cm3. It has a boiling point of 272.1ºC at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

- Few quinoline derivatives have been synthesized and evaluated for treating osteoarthritis .

- Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to your compound, are used in the agrochemical industry .

- The major use of TFMP derivatives is in the protection of crops from pests .

- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Medicinal Chemistry

Agrochemical Industry

- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Quinoline derivatives have been found to exhibit antiviral properties .

- They are used extensively in the treatment of various infections, including sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

- Quinoline derivatives have shown potential in anticancer activity .

- They are being investigated for their effectiveness against various types of cancer .

Antimicrobial Activity

Antiviral Activity

Anticancer Activity

Antihypertensive Activity

- Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant effects .

- They are being used in the treatment of various neurological disorders .

- Quinoline derivatives have shown potential as anti-HIV agents .

- They are being investigated for their effectiveness against the HIV virus .

- Quinoline derivatives have been found to inhibit PDGF RTK .

- They are being used in the treatment of various diseases related to abnormal cell proliferation .

Antidepressant and Anticonvulsant Activity

Anti-HIV Agents

Inhibitors of Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK)

Food Industry

Catalysts

Dyes and Materials

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAWSTLWKOKDEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569125 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

CAS RN |

951905-08-1 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.